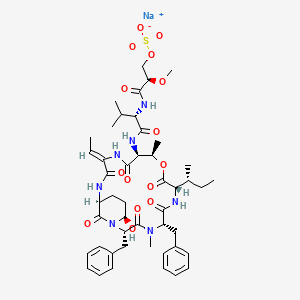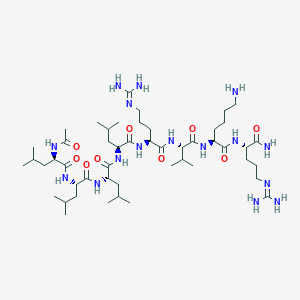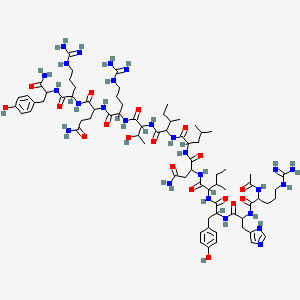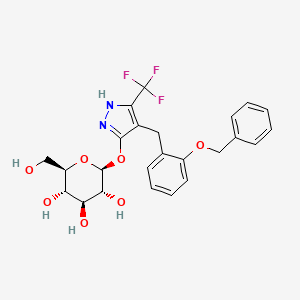![molecular formula C30H24N2O5S B10780085 N-[4-[[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B10780085.png)
N-[4-[[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]sulfamoyl]phenyl]acetamide is a useful research compound. Its molecular formula is C30H24N2O5S and its molecular weight is 524.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes:: The synthetic routes for CHEMBL2041378 have not been explicitly documented in the literature. it likely involves organic synthesis techniques, considering its drug-like properties.
Industrial Production:: As of now, there is no information on large-scale industrial production methods for CHEMBL2041378. It might be synthesized on a smaller scale for research purposes.
Chemical Reactions Analysis
CHEMBL2041378 may undergo various chemical reactions. Here are some possibilities:
Oxidation: It could be oxidized under specific conditions.
Reduction: Reduction reactions may also apply.
Substitution: Substitution reactions, such as nucleophilic substitution, could occur.
Common Reagents and Conditions:: Without specific data, we can only speculate on reagents and conditions. typical organic chemistry reagents (e.g., acids, bases, oxidants, and reducing agents) would likely play a role.
Major Products:: The major products resulting from CHEMBL2041378 reactions would depend on the specific reaction type. These could include derivatives, isomers, or functionalized forms.
Scientific Research Applications
Chemistry: It might serve as a building block for designing new compounds.
Biology: Researchers could explore its effects on cellular processes.
Medicine: Investigating its pharmacological properties could lead to drug development.
Industry: If scalable production methods emerge, it could find industrial applications.
Mechanism of Action
Unfortunately, the precise mechanism of action for CHEMBL2041378 remains elusive. Further studies are needed to identify its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related molecules by searching the ChEMBL database or other scientific literature
If you need further information or have any other requests, feel free to ask!
Properties
Molecular Formula |
C30H24N2O5S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[4-[[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C30H24N2O5S/c1-19(33)31-24-10-12-27(13-11-24)38(36,37)32-25-6-2-5-23(17-25)30-28-14-8-21(16-22(28)9-15-29(30)35)20-4-3-7-26(34)18-20/h2-18,32,34-35H,1H3,(H,31,33) |
InChI Key |
AJKBVOKBNKWIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=C(C=CC4=C3C=CC(=C4)C5=CC(=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2Z)-2-(2-Amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780005.png)

![[(1S,2S,5S,6R,7R,9S,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-9-yl] 4-cyanobenzoate](/img/structure/B10780009.png)


![N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)

![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B10780037.png)
![4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B10780039.png)
![N-[3-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]propyl]propanamide](/img/structure/B10780042.png)
![3-[1-(4-Chlorobenzoyl)-5-methoxy-3-methylindol-2-yl]propanoic acid](/img/structure/B10780048.png)

![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10780067.png)
![N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B10780083.png)
